molecular formula C8H4BrF3O B2938532 2-Bromo-1-(2,3,5-trifluorophenyl)ethanone CAS No. 1214373-78-0

2-Bromo-1-(2,3,5-trifluorophenyl)ethanone

Cat. No.: B2938532
CAS No.: 1214373-78-0
M. Wt: 253.018
InChI Key: PEXKECGOLQXUFE-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,3,5-trifluorophenyl)ethanone is an organic compound with the molecular formula C8H4BrF3O It is a brominated derivative of ethanone, featuring a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2,3,5-trifluorophenyl)ethanone typically involves the bromination of 1-(2,3,5-trifluorophenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to 1-(2,3,5-trifluorophenyl)ethanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

Major Products Formed:

    Substitution: Various substituted ethanones depending on the nucleophile used.

    Reduction: 1-(2,3,5-trifluorophenyl)ethanol.

    Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-1-(2,3,5-trifluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,3,5-trifluorophenyl)ethanone involves its interaction with various molecular targets. The bromine atom and trifluorophenyl group contribute to its reactivity and ability to form covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific application and target.

Comparison with Similar Compounds

  • 2-Bromo-1-(3,5-difluorophenyl)ethanone
  • 2-Bromo-1-(2,3-difluorophenyl)ethanone
  • 2-Bromo-1-(3,4,5-trifluorophenyl)ethanone

Comparison: 2-Bromo-1-(2,3,5-trifluorophenyl)ethanone is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, as well as varying degrees of biological activity.

Properties

IUPAC Name

2-bromo-1-(2,3,5-trifluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-3-7(13)5-1-4(10)2-6(11)8(5)12/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXKECGOLQXUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214373-78-0
Record name 2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one
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